

An In-depth Technical Guide to 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dioxabicyclo[3.1.0]hexane

Cat. No.: B1293499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxabicyclo[3.1.0]hexane, also commonly known as 3,4-epoxytetrahydrofuran, is a bicyclic organic compound featuring a fused tetrahydrofuran and oxirane (epoxide) ring system. [1][2] Its chemical formula is C₄H₆O₂. [1][2] The inherent ring strain of the epoxide moiety makes this molecule a versatile and reactive intermediate in organic synthesis. It serves as a valuable building block in the creation of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. [3] This guide provides a detailed technical overview of its properties, synthesis, reactivity, and significance in drug discovery and natural product biosynthesis.

Physicochemical and Spectroscopic Data

A compilation of essential quantitative data for **3,6-Dioxabicyclo[3.1.0]hexane** is provided for easy reference.

Physical and Chemical Properties

Property	Value
CAS Number	285-69-8 [1] [2]
Molecular Formula	C ₄ H ₆ O ₂ [1] [2]
Molecular Weight	86.09 g/mol [1] [2]
Appearance	Clear yellow liquid
Boiling Point	44 °C at 10 mmHg
Density	1.237 g/mL
Refractive Index (n ²⁰ /D)	1.445 - 1.449
Water Solubility	Moderately soluble

Spectroscopic Data

Technique	Key Features
¹ H NMR	Spectrum available at ChemicalBook [4]
¹³ C NMR	Spectrum available at ChemicalBook [4]
Infrared (IR)	Spectrum available at ChemicalBook [4]
Mass Spectrometry (MS)	Spectrum available at ChemicalBook [4]

Note: For detailed spectra and peak assignments, direct consultation of the referenced spectral database is recommended.

Synthesis and Reactivity

Synthetic Protocols

The primary route to **3,6-Dioxabicyclo[3.1.0]hexane** is the epoxidation of 2,5-dihydrofuran.

This is a classic and reliable laboratory method for epoxidation.

Experimental Protocol (General):

- In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 2,5-dihydrofuran (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM).
- Slowly add a solution of m-CPBA (approximately 1.1 equivalents) in DCM to the stirred solution of 2,5-dihydrofuran. The temperature should be maintained below 10 °C during the addition.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid product evaporation.
- The crude product can be purified by vacuum distillation to yield pure **3,6-dioxabicyclo[3.1.0]hexane**.

A more sustainable method employs hydrogen peroxide as the oxidant in the presence of a heterogeneous catalyst, such as titanosilicate Ti-MWW.^[5] This approach achieves high conversion (>95%) and selectivity (>99%) with water as the only byproduct.^[5]

Experimental Protocol (General):^[5]

- Charge a batch reactor with 2,5-dihydrofuran, the Ti-MWW catalyst, and a suitable solvent like methanol.
- Add a 30% aqueous solution of hydrogen peroxide to the reactor.
- Heat the stirred reaction mixture to approximately 60 °C for the duration required to achieve full conversion, as monitored by GC.
- After cooling the reaction mixture, the solid catalyst is removed by filtration.
- The product is then isolated from the filtrate by distillation.

Key Chemical Reactions: Nucleophilic Ring-Opening

The high ring strain of the epoxide allows for facile ring-opening by a wide range of nucleophiles. This reaction is fundamental to the utility of **3,6-dioxabicyclo[3.1.0]hexane** as a synthetic intermediate. The regiochemistry is dictated by the reaction conditions.

- Basic or Neutral Conditions: The reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.
- Acidic Conditions: The epoxide oxygen is protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon, which can better accommodate the developing partial positive charge in the transition state.

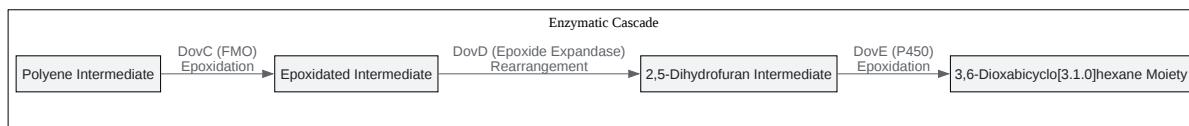
The synthesis of amino alcohols is a common application of this reaction.

Experimental Protocol (General):

- Combine **3,6-dioxabicyclo[3.1.0]hexane** (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable solvent such as isopropanol or acetonitrile.
- Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
- Once the starting material is consumed, cool the reaction to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting trans-amino alcohol product by column chromatography on silica gel or by crystallization.

Role in Drug Development and Biology

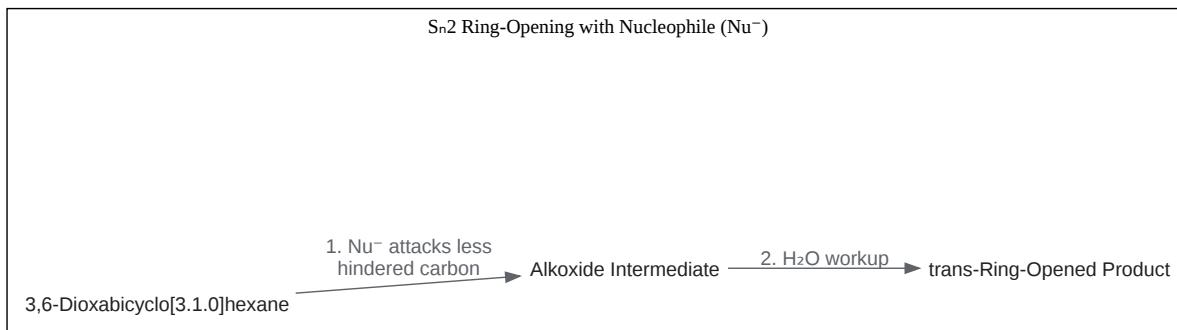
The **3,6-dioxabicyclo[3.1.0]hexane** scaffold is present in several important biologically active molecules, highlighting its significance in medicinal chemistry.


- HIV Protease Inhibitors: It is a key structural component of the FDA-approved HIV protease inhibitor, nelfinavir.^[5]

- Natural Products: This moiety is found in a variety of natural products with potent biological activities. Examples include the verrucosidins, a class of fungal polyketides with antitumor and neurological activities, and penitalarin D, a trinor-sesterterpenoid from a marine-derived fungus.[6][7][8][9]
- Enzyme Inhibitors: The bicyclic system is a valuable building block for the synthesis of inhibitors for enzymes such as cathepsin K, a target for the treatment of osteoporosis.[5]

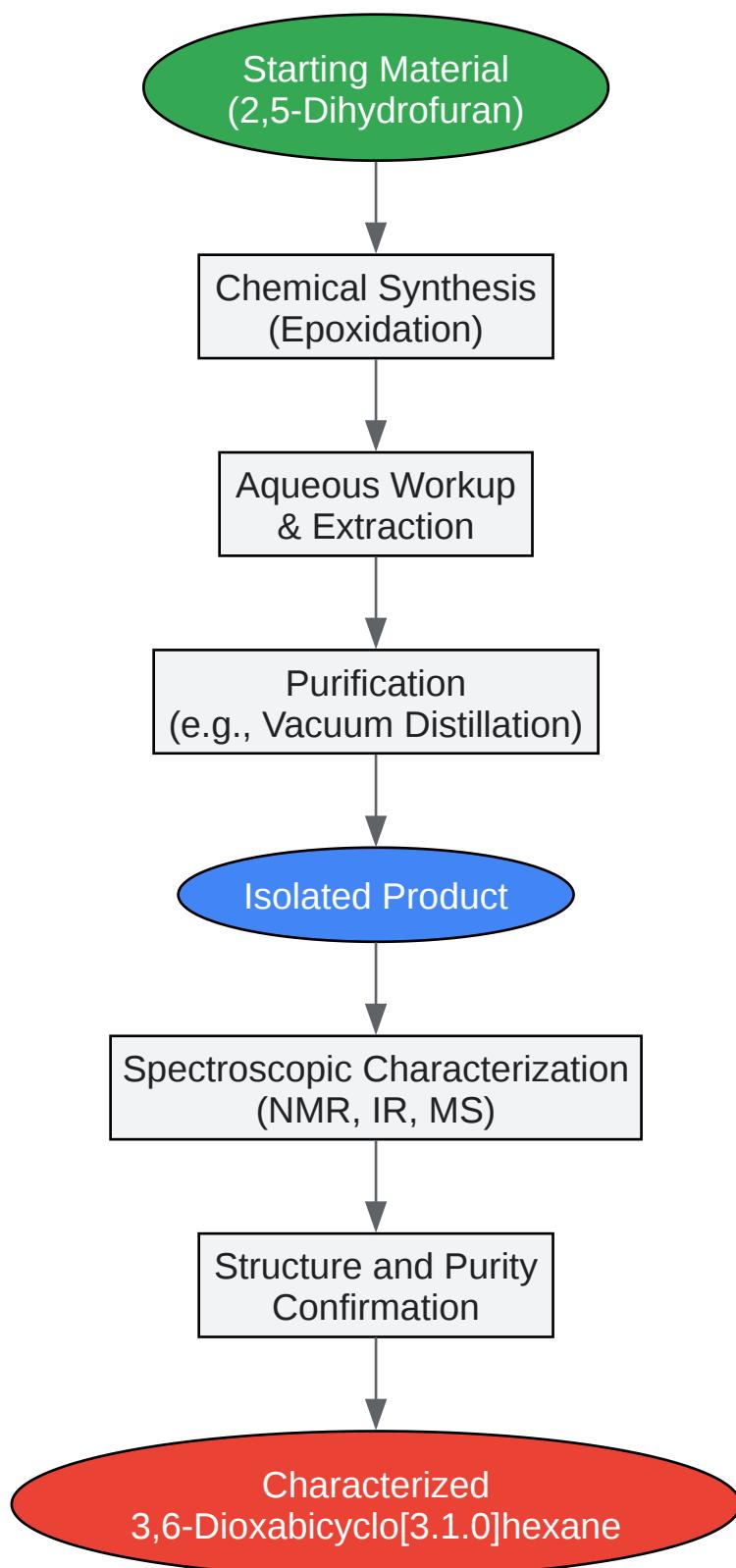
The rigid, bicyclic nature of the **3,6-dioxabicyclo[3.1.0]hexane** core can serve as a conformational anchor, positioning key functional groups for optimal binding to biological targets.

Visualizations


Biosynthesis of the **3,6-Dioxabicyclo[3.1.0]hexane** Ring in Deoxyverrucosidin

[Click to download full resolution via product page](#)

Caption: Enzymatic cascade for the formation of the **3,6-Dioxabicyclo[3.1.0]hexane** ring in deoxyverrucosidin biosynthesis.[10]


General Mechanism of Nucleophilic Ring-Opening

[Click to download full resolution via product page](#)

Caption: General S_N2 mechanism for the nucleophilic ring-opening of **3,6-Dioxabicyclo[3.1.0]hexane**.

Experimental Workflow: Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis and characterization of **3,6-Dioxabicyclo[3.1.0]hexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dioxabicyclo[3.1.0]hexane | C4H6O2 | CID 67511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. China 3,6-Dioxabicyclo[3.1.0]Hexane Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]
- 4. 3,4-Epoxytetrahydrofuran(285-69-8) 1H NMR spectrum [chemicalbook.com]
- 5. Highly efficient and clean synthesis of 3,4-epoxytetrahydrofuran over a novel titanosilicate catalyst , Ti-MWW - Green Chemistry (RSC Publishing) DOI:10.1039/B511594A [pubs.rsc.org]
- 6. Exploring Verrucosidin Derivatives with Glucose-Uptake-Stimulatory Activity from *Penicillium cellarum* Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in *Penicillium polonicum* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Marine Drugs | August 2025 - Browse Articles [mdpi.com]
- 10. A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Dioxabicyclo[3.1.0]hexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293499#what-is-3-6-dioxabicyclo-3-1-0-hexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com